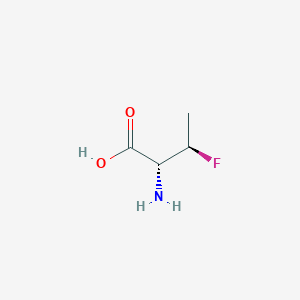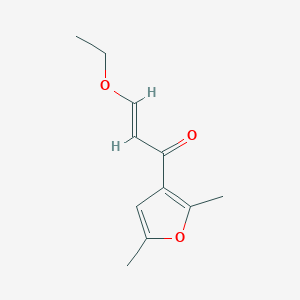
1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one is an organic compound belonging to the class of furans It is characterized by the presence of a furan ring substituted with dimethyl groups at positions 2 and 5, and an ethoxyprop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out in an ethanolic solution at room temperature or under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and conjugated system allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylfuran-3-yl)ethanone: This compound shares the furan ring structure but lacks the ethoxyprop-2-en-1-one moiety.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has a similar furan ring but is substituted with a carbazole moiety.
Uniqueness: 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one is unique due to its specific combination of the furan ring and the ethoxyprop-2-en-1-one moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(E)-1-(2,5-dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H14O3/c1-4-13-6-5-11(12)10-7-8(2)14-9(10)3/h5-7H,4H2,1-3H3/b6-5+ |
Clé InChI |
DSHZJVGAUUJMOJ-AATRIKPKSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C1=C(OC(=C1)C)C |
SMILES canonique |
CCOC=CC(=O)C1=C(OC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


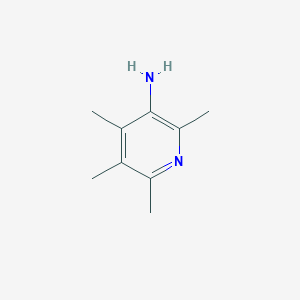
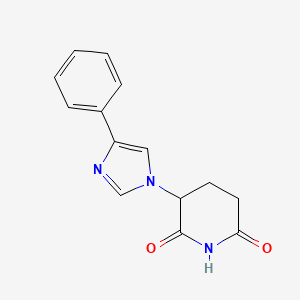
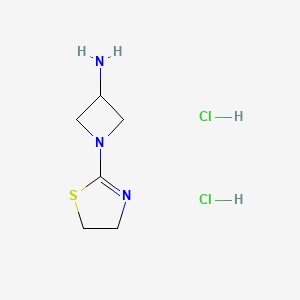
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)
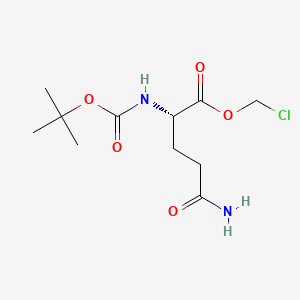
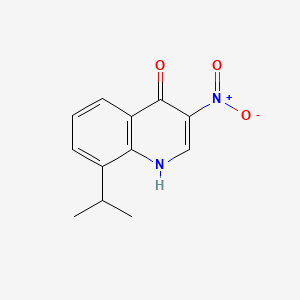

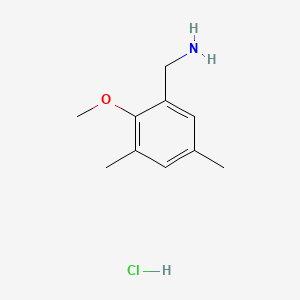
![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
